NiO demonstrates high catalytic activity in splitting water molecules, a crucial step in hydrogen production through electrolysis. This green hydrogen fuel generation holds immense potential for clean energy solutions []. Additionally, NiO is explored as a catalyst for oxygen reduction reactions in lithium-ion batteries, aiming to improve their efficiency and lifespan [].
NiO nanoparticles exhibit the ability to degrade organic pollutants like dyes and pharmaceuticals present in wastewater. This catalytic degradation offers an eco-friendly method for environmental remediation []. Research is ongoing to optimize NiO's catalytic performance and selectivity for various pollutants.
NiO's unique electrical and optical properties make it a strong candidate for developing efficient and reliable sensors.
Due to its high sensitivity to specific gas molecules, like carbon monoxide (CO) and hydrogen (H2), NiO is explored for constructing gas sensors. These sensors can play a crucial role in air quality monitoring, leak detection, and safety applications [].
NiO nanoparticles are being investigated for their potential in biosensing applications. Their ability to interact with biomolecules like enzymes and antibodies can be harnessed to detect specific biomarkers associated with diseases, leading to improved diagnostics [].
Beyond catalysis and sensing, NiO is explored in various scientific research areas:
NiO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information processing and storage [].
NiO's ability to absorb and emit light finds potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells. Research is ongoing to improve its light-harvesting efficiency and stability [].
Nickel(II) oxide, also known as nickelous oxide, is a chemical compound with the formula NiO. It consists of nickel in the +2 oxidation state combined with oxide ions. This compound typically appears as a light green solid, although it can also appear gray due to incomplete oxidation states of nickel. Nickel(II) oxide is insoluble in water and exhibits a cubic crystal structure. It has a melting point of approximately 1955 °C and a density of 6.72 g/cm³ .
NiO is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It can irritate the skin, eyes, and respiratory system upon exposure. Proper handling procedures and personal protective equipment are essential when working with NiO.
Nickel(II) oxide is recognized for its biological activity and potential toxicity. It has been classified as a confirmed carcinogen, particularly linked to lung cancer upon inhalation exposure. The compound can cause skin irritation and respiratory issues when inhaled or contacted. Additionally, it may induce allergic reactions in sensitive individuals . Studies have indicated that nickel compounds can affect cellular processes, leading to oxidative stress and inflammation, which are critical factors in carcinogenesis .
Nickel(II) oxide can be synthesized through several methods:
These methods allow for the production of both green and black forms of nickel(II) oxide, depending on the conditions used during synthesis.
Research has shown that nickel(II) oxide interacts with various substances, influencing its reactivity and biological impact:
Nickel(II) oxide shares similarities with several other metal oxides. Below is a comparison highlighting its unique properties:
Compound | Formula | Color | Solubility | Oxidation State |
---|---|---|---|---|
Nickel(II) Oxide | NiO | Green/Gray | Insoluble in water | +2 |
Cobalt(II) Oxide | CoO | Black | Insoluble in water | +2 |
Copper(II) Oxide | CuO | Black | Insoluble in water | +2 |
Iron(III) Oxide | Fe₂O₃ | Red/Brown | Insoluble in water | +3 |
Manganese(IV) Oxide | MnO₂ | Brown/Black | Insoluble in water | +4 |
Nickel(II) oxide is unique due to its specific applications in electronics and catalysis, alongside its notable biological effects compared to other transition metal oxides. Its ability to form stable complexes and participate in redox reactions further distinguishes it from similar compounds .
Green synthesis methodologies have revolutionized the production of nickel(II) oxide nanoparticles by utilizing natural plant extracts as reducing and stabilizing agents, offering environmentally benign alternatives to conventional chemical synthesis routes. These biological approaches eliminate the need for toxic chemicals while maintaining excellent control over nanoparticle characteristics and demonstrating remarkable biocompatibility for subsequent applications.
Calotropis gigantea latex extract has proven particularly effective for producing cuboidal nickel(II) oxide nanoparticles with average diameters of 28 ± 2 nanometers through optimization using Response Surface Methodology and Box-Behnken Design methodologies. The latex functions as both a capping agent and reducing medium, facilitating controlled nucleation and growth processes that result in highly uniform particle distributions. The synthesized nanoparticles demonstrate exceptional photocatalytic performance, achieving 95% degradation of Congo red dye and 94% degradation of 4-nitrophenol under sunlight irradiation within short reaction timeframes.
Aloe vera leaves extract represents another promising green synthesis platform, enabling one-step production of crystalline nickel(II) oxide nanoparticles with remarkable electrochemical properties. X-ray diffraction analysis confirms the formation of highly crystalline structures, while field emission scanning electron microscopy and transmission electron microscopy reveal agglomerated clusters with diverse morphological characteristics. The resulting material exhibits exceptional specific capacitance values of 462 F g⁻¹ when evaluated in supercapacitor applications using 2 M potassium hydroxide electrolyte within a 1.0 V potential window.
Populus ciliata leaves extract provides an alternative green synthesis route that produces highly crystalline nickel(II) oxide nanoparticles with face-centered cubic geometry and calculated crystallite sizes of 44 nanometers. The synthesis process involves systematic optimization of extraction conditions, reaction temperature, and precursor concentrations to achieve maximum yield and optimal particle characteristics. Ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, powder X-ray diffraction, scanning electron microscopy, and transmission electron microscopy collectively confirm the successful formation of pure phase nickel(II) oxide with excellent crystallinity.
Phoenix dactylifera extract enables the biosynthesis of nickel oxide nanorods with average particle sizes of 32 nanometers, demonstrating the versatility of green synthesis approaches for producing diverse morphological structures. High-resolution transmission electron microscopy studies confirm the existence of nanorod-like morphology, while optical studies using ultraviolet-visible spectroscopy reveal sharp band edges with energy band gaps of 3.62 eV. The synthesized nanorods exhibit superparamagnetic behavior and demonstrate significant potential for biomedical and environmental applications.
Plant Extract Source | Particle Morphology | Average Size (nm) | Energy Band Gap (eV) | Key Applications |
---|---|---|---|---|
Calotropis gigantea | Cuboidal | 28 ± 2 | Not specified | Photocatalytic degradation |
Aloe vera | Agglomerated clusters | Not specified | Not specified | Supercapacitor electrodes |
Populus ciliata | Various shapes | 44 | Not specified | Antibacterial applications |
Phoenix dactylifera | Nanorods | 32 | 3.62 | Biomedical applications |
Nickel(II) oxide demonstrates exceptional catalytic activity in multicomponent organic synthesis reactions, particularly through its ability to facilitate complex molecular transformations under mild reaction conditions [4]. The catalyst exhibits remarkable efficiency in the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives through multicomponent domino reactions [6]. Research has demonstrated that nickel(II) oxide nanoparticles, when synthesized using marine macroalgae extract as a reducing and coating agent, achieve crystalline structures with spherical morphology and mean particle sizes of 32.64 nanometers [4].
The catalytic mechanism involves the formation of coordination polymers between nickel and organic ligands, which serve as efficient heterogeneous catalysts [6]. In multicomponent reactions for polyhydroquinoline synthesis, 4-chlorobenzaldehyde was employed as a model substrate to optimize reaction conditions [6]. The optimal conditions required 5 milligrams of nickel(II) oxide catalyst to achieve 97% yield, with ethanol at 80 degrees Celsius providing the most favorable reaction environment [6].
Mechanistic studies reveal that nickel-catalyzed coupling reactions benefit from the unique electronic properties of nickel, which enable the accommodation and stabilization of paramagnetic intermediates [1]. The catalyst facilitates radical pathways and undergoes slow beta-hydrogen elimination, making it particularly effective for cross-electrophile coupling reactions [1]. The sequential reduction pathway involves oxidative addition of carbon sp2 electrophiles followed by reduction to afford nickel(I)-aryl intermediates, which subsequently activate carbon sp3 electrophiles [1].
The biogenic nickel(II) oxide nanoparticles demonstrate superior catalytic performance with Brunauer-Emmett-Teller surface areas of 45.59 square meters per gram, enabling efficient one-pot preparation of pyridopyrimidine derivatives under aqueous reaction conditions [4]. The environmentally friendly procedure offers significant advantages including shorter reaction times, excellent product yields up to 96%, magnetically recoverable nanocatalyst capabilities for seven consecutive runs, and low catalyst loadings without toxic chemical reagents [4].
Table 1: Catalytic Performance Summary of Nickel(II) Oxide | ||||
---|---|---|---|---|
Application | Temperature Range (°C) | Catalyst Loading (wt%) | Yield/Conversion (%) | Key Performance Metric |
Multicomponent Organic Synthesis | 80-150 | 5 | 96-97 | Product yield |
Transesterification Catalysis | 65-80 | 2-3.75 | 66-93.2 | Biodiesel yield |
Hydrogen Evolution Reaction | 25-600 | Variable | Current density dependent | Overpotential (mV) |
Thermal Decomposition of Energetic Materials | 188-350 | 2 | Complete at <250°C | Mass loss acceleration |
Nickel(II) oxide serves as an effective heterogeneous catalyst for transesterification reactions in biodiesel production from waste cooking oil and various feedstocks [8]. The catalytic performance of nickel(II) oxide can be significantly enhanced through strategic modifications including support on diatomite substrates and integration with metallic nickel [8]. Pure nickel(II) oxide achieves biodiesel yields of approximately 66% under standard reaction conditions, while modified composites demonstrate substantially improved performance [8].
The diatomite-supported nickel(II) oxide composite achieves 73.4% biodiesel yield, representing a notable improvement over pure nickel(II) oxide [8]. The most effective catalyst system, nickel/nickel(II) oxide supported on diatomite, attains 91% biodiesel yield under optimized experimental conditions including 80 degrees Celsius temperature, 100 minutes reaction time, 12:1 methanol to oil molar ratio, and 3.75 weight percent catalyst loading [8]. Theoretical optimization functions suggest the potential for even higher yields, with predictions of 76.3% for nickel(II) oxide@diatomite and 93.2% for nickel/nickel(II) oxide@diatomite systems [8].
The enhanced catalytic performance results from multiple synergistic factors [8]. The diatomite substrate increases surface area and improves exposure of catalytic sites while facilitating adsorption of fatty acids through hydroxyl bridges [8]. The integration of metallic nickel provides superior catalytic reactivity compared to nickel(II) oxide alone, as metallic nickel demonstrates higher intrinsic activity for transesterification reactions [8]. Temperature studies reveal strong positive correlations between reaction temperature and catalytic efficiency, with yields increasing from 54% at 30 degrees Celsius to 86.9% at 80 degrees Celsius for the nickel/nickel(II) oxide@diatomite system [8].
Catalyst loading optimization demonstrates that 3.75 weight percent represents the optimal concentration, with higher loadings showing diminishing returns [8]. The catalytic mechanism involves endothermic reaction characteristics that favor elevated temperatures for enhanced kinetic energy and improved transformation rates [8]. High temperatures also reduce viscosity and immiscibility while minimizing mass transfer resistance, promoting homogeneity of reaction mixtures and increased interaction opportunities between reactant components [8].
Research on strontium and nickel oxide heterogeneous catalysts reveals that optimized systems achieve 97% conversion under conditions of 5 hours reaction time, 2% metal loading, 65 degrees Celsius temperature, and 1:9 oil to alcohol molar ratio [10]. The catalyst demonstrates good recyclability, maintaining conversions above 84% through three catalytic cycles and above 67% through five cycles [10]. X-ray diffraction analysis indicates that catalyst deactivation correlates with strontium oxide leaching and nickel oxide crystal agglomeration during recycling processes [10].
Nickel(II) oxide exhibits significant potential as an electrocatalyst for hydrogen evolution reactions, particularly when engineered as nanoscale heterostructures [14]. Nanoscale nickel oxide/nickel heterostructures formed on carbon nanotube sidewalls demonstrate hydrogen evolution reaction activity comparable to platinum catalysts [14]. The metal ion-carbon nanotube interactions prevent complete reduction and Ostwald ripening of nickel species into less active pure nickel phases, maintaining optimal catalytic performance [14].
Carbon doping of nickel(II) oxide represents a breakthrough strategy for activating the catalyst through creation of under-coordinated nickel sites favorable for hydrogen adsorption [17]. Density functional theory calculations reveal that carbon dopants decrease the energy barrier of the Heyrovsky step from 1.17 electron volts to 0.81 electron volts [17]. The carbon dopant also serves as a hot-spot for water molecule dissociation in alkaline hydrogen evolution reactions [17]. Carbon-doped nickel(II) oxide achieves ultralow overpotentials of 27 millivolts at 10 milliamperes per square centimeter and low Tafel slopes of 36 millivolts per decade, representing the best performance among state-of-the-art nickel(II) oxide catalysts [17].
Electrochemical activation processes reveal complex phase transformations during hydrogen evolution catalysis [21]. Nickel(II) oxide undergoes conversion to nickel hydroxide upon immersion in alkaline solutions, followed by transformation to nickel oxyhydroxide phases under applied potentials [21]. The Bode model describes the sequential formation of alpha-nickel hydroxide, gamma-nickel oxyhydroxide, beta-nickel hydroxide, and beta-nickel oxyhydroxide phases during electrochemical activation [21]. The beta-nickel hydroxide/beta-nickel oxyhydroxide redox couple demonstrates superior oxygen evolution reaction performance due to higher stability and increased active site density [21].
Dynamic restructuring studies using operando X-ray absorption spectroscopy and Raman spectroscopy demonstrate that nickel sulfide electrodes undergo phase transitions to mixed nickel sulfide/nickel oxide phases under hydrogen evolution reaction conditions [18]. The in-situ formed nickel3sulfide2/nickel oxide heterostructures exhibit superior hydrogen evolution activity, requiring overpotentials of only 95±8 millivolts to achieve current densities of 10 milliamperes per square centimeter [18]. The interfacial nickel sites accelerate water dissociation while interfacial sulfur sites facilitate hydrogen intermediate adsorption and subsequent molecular hydrogen formation [18].
Starfruit-shaped nickel(II) oxide/nickel layers electrodeposited on copper foam demonstrate exceptional electrocatalytic activity and stability for industrial alkaline hydrogen evolution [20]. The catalyst achieves overpotentials of 72 and 146 millivolts at current densities of 100 and 500 milliamperes per square centimeter respectively, with Tafel slopes of 29.2 millivolts per decade [20]. The system maintains remarkable durability during 200-hour operation at 80 degrees Celsius in 6 molar potassium hydroxide solutions [20].
Table 2: Surface Area and Structural Properties of Nickel(II) Oxide Catalysts | ||||
---|---|---|---|---|
Catalyst Type | BET Surface Area (m²/g) | Morphology | Crystallite Size (nm) | Application |
Pure Nickel(II) Oxide | 4.5-45.59 | Various | 12-32.64 | Various |
Nickel(II) Oxide@diatomite | 73.4 | Supported | Enhanced dispersion | Biodiesel production |
Nickel/Nickel(II) Oxide@diatomite | 91 | Composite | Enhanced dispersion | Biodiesel production |
Nickel(II) Oxide/ZSM-5 | Variable | Zeolite-supported | Variable | Biodiesel production |
Nickel(II) Oxide/KIT-6 | 145 | Mesoporous-supported | Ordered 3D mesopores | Methane combustion |
Nickel(II) Oxide nanoparticles | 32.64 nm particle size | Spherical | 32.64 | Organic synthesis |
Nickel(II) oxide nanoparticles demonstrate significant catalytic effects on the thermal decomposition of energetic materials, particularly in double-base propellants and tetrazole derivatives [22]. Addition of 2% nickel(II) oxide nanoparticles to triethylene glycol dinitrate/nitrocellulose propellant accelerates thermal decomposition processes after approximately 188 degrees Celsius [22]. The catalyst enables complete mass loss below 250 degrees Celsius, compared to 350 degrees Celsius for uncatalyzed systems [22].
Thermogravimetry-mass spectrometry coupling techniques reveal specific changes in gaseous product distributions during nickel(II) oxide-catalyzed decomposition [22]. The catalyst increases the intensity of mass-to-charge ratios 27, 28, and 29 corresponding to hydrogen cyanide, carbon monoxide, and formaldehyde respectively [22]. Simultaneously, the catalyst decreases the intensity of mass-to-charge ratios 18, 30, 44, and 46 corresponding to water, nitrogen monoxide, carbon dioxide, and nitrogen dioxide [22]. These changes indicate that nickel(II) oxide catalysis promotes conversion of nitrogen, carbon, and hydrogen to hydrogen cyanide, carbon monoxide, and formaldehyde rather than nitrogen monoxide, carbon dioxide, and water [22].
The catalytic mechanism appears to preferentially affect nitrocellulose decomposition compared to triethylene glycol dinitrate decomposition [22]. Nickel(II) oxide nanoparticles exhibit minimal influence on initial decomposition processes but dramatically accelerate decomposition rates once critical temperatures are exceeded [22]. This selective catalytic behavior suggests that nickel(II) oxide interacts more effectively with nitrocellulose polymer chains than with triethylene glycol dinitrate molecules [22].
Studies on 5-aminotetrazole thermal degradation demonstrate that nanoscale nickel(II) oxide particles significantly reduce thermal degradation temperatures according to thermogravimetric-differential scanning calorimetry analysis [23]. The catalyst increases the likelihood of 5-aminotetrazole pyrolysis while reducing thermal safety parameters, making the energetic material more susceptible to thermal decomposition and thermal explosion transitions [23]. Thermogravimetric-Fourier transform infrared spectroscopy reveals that nickel(II) oxide exerts different catalytic effects on various gas products during pyrolysis [23].
Morphology-dependent catalytic activity studies show that nickel(II) oxide microflowers demonstrate superior catalytic performance compared to nanorods in ammonium perchlorate thermal decomposition [27]. Ammonium perchlorate exhibits relatively low decomposition temperatures and accelerated reaction rates when catalyzed by flower-like nickel(II) oxide nanostructures [27]. The enhanced performance correlates with modified ferromagnetic properties and increased surface area of the microflower morphology [27].
Table 3: Kinetic Parameters for Nickel(II) Oxide-Catalyzed Reactions | ||||
---|---|---|---|---|
Reaction Type | Temperature Range (K) | Activation Energy (kJ/mol) | Reaction Order | Rate Constant Range (s⁻¹) |
Nickel(II) Oxide reduction by hydrogen | 623-923 | 28-29 | 1 (Avrami I) | Temperature dependent |
Nickel(II) Oxide reduction by methane | 1093-1503 | 83±6 | Complex | 0.34-4.00 |
Water-gas shift reaction | 473-573 | 23±1 | 0.8 | Temperature dependent |
Thermal decomposition of hydroxide | 463-773 | 100-134 | 1 | 1.27×10¹⁰ (frequency factor) |
Hydrogen evolution reaction electrocatalysis | 298-873 | Variable | pH dependent | Current density dependent |
Irritant;Health Hazard;Environmental Hazard